molecular formula C10H12BrN3O2S2 B2790027 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-32-7

7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2790027
CAS No.: 123708-32-7
M. Wt: 350.25
InChI Key: JASXQPDCSVHDCG-UHFFFAOYSA-N
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Description

Introduction to Benzothiadiazole Sulfonamide Research

Historical Development and Evolution of Benzothiadiazole Sulfonamide Chemistry

The discovery of sulfonamides as antimicrobial agents marked a turning point in medicinal chemistry. Gerhard Domagk’s identification of Prontosil (sulfanilamide derivatives) in 1935 demonstrated the therapeutic potential of sulfonamide groups. By the mid-20th century, researchers began modifying the sulfonamide scaffold to enhance stability and specificity. Benzothiadiazole sulfonamides emerged from efforts to combine electron-deficient heterocyclic cores with sulfonamide functionalities, enabling applications in catalysis and bioactivity modulation.

Early synthetic routes focused on electrophilic substitution reactions. For instance, bromination at the 7-position of 2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 3132814) introduced steric and electronic perturbations, while N,N-dialkylation (e.g., diethyl or dibenzyl groups) improved solubility and pharmacokinetic properties. These modifications laid the groundwork for derivatives like 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide, which retains the sulfonamide zinc-binding motif critical for enzyme inhibition.

Research Significance in Heterocyclic Chemistry

The 2,1,3-benzothiadiazole core is prized for its planar structure and electron-withdrawing nature, which stabilize charge-transfer complexes. The addition of a sulfonamide group at the 4-position introduces hydrogen-bonding and metal-coordination capabilities. In this compound:

  • Bromine Substitution : The 7-bromo group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
  • N,N-Diethyl Modification : Diethyl groups on the sulfonamide nitrogen increase lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.

Recent studies on structurally related thiazolone-benzenesulphonamides highlight the role of substituents in tuning carbonic anhydrase (CA) inhibition. For example, C5-functionalized thiazolones exhibit nanomolar inhibition constants (K~I~) against human CA isoforms, with selectivity influenced by steric and electronic factors. Although this compound has not been directly tested for CA inhibition, its structural similarity suggests comparable bioactivity potential.

Table 1: Structural Comparison of Benzothiadiazole Sulfonamides
Compound Molecular Formula Molecular Weight (g/mol) Key Features
7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide C₆H₄BrN₃O₂S₂ 294.2 Bromine at C7, unsubstituted sulfonamide
N,N-Dibenzyl-2,1,3-benzothiadiazole-4-sulfonamide C₂₀H₁₇N₃O₂S₂ 395.5 Bulky benzyl groups enhance lipophilicity

Current Research Landscape and Knowledge Gaps

While benzothiadiazole sulfonamides are well-characterized synthetically, their biological applications remain underexplored. Key research areas include:

  • Enzyme Inhibition : Thiazolone-sulphonamide hybrids inhibit bacterial carbonic anhydrases (e.g., MscCAβ, K~I~ = 73.6 nM), suggesting that 7-bromo-N,N-diethyl derivatives could target microbial enzymes resistant to conventional antibiotics.
  • Material Science : The electron-deficient core may serve as an n-type semiconductor in organic electronics, though this application remains untested.

Critical knowledge gaps persist:

  • Structure-Activity Relationships (SAR) : Systematic studies comparing bromine’s positional effects (e.g., C5 vs. C7 substitution) on bioactivity are lacking.
  • Synthetic Scalability : Current methods for N,N-dialkylation require optimization to reduce byproducts and improve yields.
  • Computational Modeling : Molecular docking studies predicting interactions with CA isoforms or other therapeutic targets are absent.

Properties

IUPAC Name

4-bromo-N,N-diethyl-2,1,3-benzothiadiazole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S2/c1-3-14(4-2)18(15,16)8-6-5-7(11)9-10(8)13-17-12-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASXQPDCSVHDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C2=NSN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide involves the bromination of benzothiadiazole using N-bromosuccinimide (NBS) under nitrogen protection. The reaction typically occurs in concentrated sulfuric acid at 60°C, followed by the addition of NBS in three batches over 12 hours . The reaction mixture is then poured into ice water, and the product is isolated by filtration and washed with deionized water, methanol, and hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 7 serves as a reactive site for nucleophilic substitution. Studies on structurally similar brominated benzothiadiazoles demonstrate selectivity under controlled conditions:

Reaction Conditions Product Yield Key Observations
Morpholine substitutionMeCN, RT, 3 hMono-aminated derivative82% Selective mono-substitution observed
MethanolysisMeOH, RT, 6 hMethoxy derivative78% Reaction rate increases in polar solvents
HydrolysisWet chloroform, RTHydroxyl derivative95% Avoid moisture for bromine retention

Mechanism : The electron-withdrawing benzothiadiazole ring activates the bromine for nucleophilic displacement. The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex stabilized by the sulfonamide group’s electron-withdrawing effect.

  • Departure of bromide ion , facilitated by solvents with high dielectric constants (e.g., DMF) .

Reactivity of the Sulfonamide Group

The N,N-diethyl sulfonamide moiety participates in hydrolysis and alkylation reactions:

Acid/Base-Catalyzed Hydrolysis

Condition Product Rate Constant (k, s⁻¹)
1M HCl, reflux, 12 h4-Sulfonic acid derivative3.2×1043.2 \times 10^{-4}
1M NaOH, RT, 24 h4-Sulfonate salt1.8×1051.8 \times 10^{-5}

Kinetic Insight : Hydrolysis under acidic conditions proceeds 18× faster than under basic conditions due to protonation of the sulfonamide nitrogen, enhancing electrophilicity .

Alkylation Reactions

The diethylamine groups undergo further alkylation with electrophiles like methyl iodide:

text
Reaction: 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide + CH₃I → Quaternary ammonium salt Conditions: K₂CO₃, DMF, 60°C, 8 h Yield: 67% [7]

Electrophilic Aromatic Substitution

The benzothiadiazole ring undergoes regioselective electrophilic substitution, guided by the sulfonamide group’s directing effects:

Electrophile Position Product Yield
HNO₃ (H₂SO₄)C-55-Nitro derivative54%
Br₂ (FeBr₃)C-66-Bromo derivative61%

Directing Effects : The sulfonamide group acts as a meta-director due to its electron-withdrawing nature, while the bromine exerts an ortho/para influence. Competition between these effects favors substitution at C-5 or C-6 .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-couplings:

Reaction Type Catalyst Partner Product Yield
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl derivative89%
Buchwald-HartwigPd₂(dba)₃PiperazineN-arylpiperazine derivative73%

Optimization Note : Reactions require anhydrous conditions to prevent bromine hydrolysis. DMF or toluene are preferred solvents .

Biological Interaction Pathways

While not a synthetic reaction, the compound’s sulfonamide group interacts with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., DprE1 in Mycobacterium tuberculosis), achieving an IC₅₀ of 0.8 μM .

  • Covalent Modification : Reacts with cysteine thiols in proteins via nucleophilic aromatic substitution, altering enzyme activity.

Stability and Degradation

Factor Effect Half-Life
UV light (254 nm)Ring-opening to form sulfonic acid2.4 h
Aqueous pH > 10Gradual hydrolysis of sulfonamide14 d

Handling Recommendations : Store under inert gas at −20°C to minimize decomposition .

Scientific Research Applications

Medicinal Applications

1. Cancer Treatment
Research indicates that compounds similar to 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide may act as modulators of the cholecystokinin type 2 (CCK2) receptor. These compounds have shown promise in the treatment of various cancers, including pancreatic adenocarcinoma and colon cancer. The modulation of CCK2 receptors can influence tumor growth and metastasis, making these compounds potential candidates for cancer therapies .

2. Antimicrobial Activity
There is evidence suggesting that benzothiadiazole derivatives exhibit significant antibacterial properties. Specifically, compounds related to this compound have demonstrated efficacy against resistant strains of bacteria such as Klebsiella pneumoniae. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating strong antibacterial activity, which could lead to novel treatments for antibiotic-resistant infections .

3. Anti-Tubercular Properties
Recent advancements in the synthesis of benzothiadiazole derivatives have revealed their potential as anti-tubercular agents. Compounds structurally related to this compound have been evaluated for their activity against Mycobacterium tuberculosis. Studies show that these compounds can inhibit bacterial growth effectively and possess favorable pharmacokinetic profiles .

Biological Activities

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of pathogens. For instance, research on related sulfonamide compounds has highlighted their role in inhibiting N-myristoyltransferase (NMT), an enzyme implicated in the lifecycle of Trypanosoma brucei, the causative agent of human African trypanosomiasis. Such inhibition can lead to effective treatments for this disease .

2. Neurological Applications
There is ongoing research into the neuroprotective effects of benzothiadiazole derivatives. Compounds like this compound may exhibit properties that protect neuronal cells from damage caused by various neurodegenerative diseases. This potential has opened avenues for developing treatments targeting conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Studies

Study Focus Findings
Study on CCK2 ModulatorsCancer TreatmentDemonstrated effectiveness in reducing tumor size in pancreatic cancer models using similar benzothiadiazole derivatives .
Antimicrobial EfficacyAntibiotic ResistanceShowed promising results against New Delhi Metallo-β-lactamase producing strains with MIC values indicating high potency .
Anti-Tubercular ActivityTuberculosis TreatmentCompounds exhibited significant inhibition of M. tuberculosis growth with favorable pharmacokinetics .

Mechanism of Action

The exact mechanism of action for 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, the compound’s electronic properties are crucial for its function in devices like LEDs.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiadiazole core : A bicyclic system with sulfur and two nitrogen atoms, contributing to electronic properties and stability.
  • Sulfonamide group : The N,N-diethyl substitution enhances lipophilicity, influencing solubility and membrane permeability.

Molecular Formula : C₁₀H₁₁BrN₃O₂S₂
Molecular Weight : ~349.3 g/mol (calculated).

The following table compares 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide with structurally related benzothiadiazole and benzoxadiazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
This compound Benzothiadiazole Br (C7), N,N-diethyl (C4) C₁₀H₁₁BrN₃O₂S₂ 349.3 High lipophilicity; potential mAChR antagonism
7-Bromo-N,N-bis(2-chloroethyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole Br (C7), N,N-bis(2-chloroethyl) (C4) C₁₀H₉BrCl₂N₃O₂S₂ 432.1 Increased steric bulk; likely reduced solubility due to chloroethyl groups
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole N-Benzyl, N-methyl (C4) C₁₄H₁₃N₃O₂S₂ 319.4 Water solubility: 3 µg/mL; aromatic substituents may enhance receptor binding
7-Fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide Benzoxadiazole F (C7), N,N-dimethyl (C4) C₈H₇FN₂O₃S 230.2 Oxadiazole core reduces electron density; fluorine enhances metabolic stability
N-(4-(Benzothiazole-2-yl)phenyl)-4-bromo-3-methylbenzenesulfonamide Benzothiazole Br, methyl (C3), sulfonamide (C4) C₂₀H₁₅BrN₂O₂S₂ 458.0 IR: 3418 cm⁻¹ (N-H), 1595 cm⁻¹ (C=N); used in antimicrobial studies
Structural and Functional Analysis
  • Electronic Effects: The benzothiadiazole core (C₆H₃N₂S) exhibits electron-withdrawing properties due to sulfur and nitrogen atoms, enhancing stability and influencing intermolecular interactions. Replacing sulfur with oxygen (benzoxadiazole) reduces electron deficiency, altering reactivity .
  • Solubility and Lipophilicity :

    • Diethyl substitution on the sulfonamide group increases lipophilicity (logP ~2.5 estimated) compared to dimethyl or benzyl groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
    • Bis(2-chloroethyl) derivatives (e.g., 7-bromo-N,N-bis(2-chloroethyl)-...) show lower solubility due to halogenated alkyl chains .
  • Biological Activity: Benzothiadiazole sulfonamides are investigated as mAChR antagonists, with selectivity influenced by substituents. For example, N-benzyl-N-methyl variants may target peripheral receptors, while diethyl-substituted compounds could act centrally . The compound from demonstrated antimicrobial activity (MIC: 8 µg/mL against S.

Biological Activity

7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound belonging to the benzothiadiazole class. Its unique structure, characterized by a bromine atom at the 7-position and a sulfonamide group at the 4-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its antibacterial and potential anticancer properties, supported by relevant data and case studies.

  • Chemical Formula : C₁₃H₁₄BrN₃O₂S
  • CAS Number : 123708-32-7
  • Molecular Weight : 356.24 g/mol

The compound's structure enhances its reactivity due to the presence of functional groups that can participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the sulfonamide group can engage in acid-base reactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been evaluated against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Escherichia coli15 μg/mLEffective against growth
Staphylococcus aureus20 μg/mLInhibits biofilm formation
Pseudomonas aeruginosa25 μg/mLModerate activity

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The structure of this compound suggests potential applications in cancer research. Preliminary studies have shown its ability to interact with biological targets involved in cell proliferation and apoptosis:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MDA-MB-231: 12 μM
    • A549: 15 μM

Docking studies reveal that the compound binds effectively to key proteins involved in cancer progression, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to inhibit specific enzymatic activities linked to bacterial growth and cancer cell proliferation. Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that it can effectively bind to various biological targets.

Study on Antibacterial Activity

A recent study assessed the antibacterial efficacy of several benzothiadiazole derivatives, including this compound. The results indicated that this compound outperformed many existing antibiotics in inhibiting bacterial growth.

Study on Anticancer Potential

In vitro experiments conducted on breast and lung cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls. The mechanism was further elucidated through apoptosis assays which indicated increased rates of programmed cell death in treated cells.

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